molecular formula C14H12N2O2 B6240345 3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid CAS No. 1892461-96-9

3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid

Cat. No.: B6240345
CAS No.: 1892461-96-9
M. Wt: 240.26 g/mol
InChI Key: FFZYKDATHLINEZ-UHFFFAOYSA-N
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Description

3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid is a complex organic compound known for its unique structure, which includes a pyridoindole moiety fused with a propanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors. The propanoic acid group is then introduced via alkylation or acylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Comparison: 3-{5H-pyrido[4,3-b]indol-7-yl}propanoic acid is unique due to its fused pyridoindole structure, which distinguishes it from other indole derivatives. This unique structure contributes to its specific biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

CAS No.

1892461-96-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

3-(5H-pyrido[4,3-b]indol-7-yl)propanoic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)4-2-9-1-3-10-11-8-15-6-5-12(11)16-13(10)7-9/h1,3,5-8,16H,2,4H2,(H,17,18)

InChI Key

FFZYKDATHLINEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)NC3=C2C=NC=C3

Purity

95

Origin of Product

United States

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